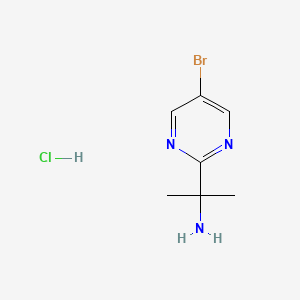![molecular formula C12H17N3O6S B2916295 (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid CAS No. 503615-91-6](/img/structure/B2916295.png)
(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a nitrophenyl sulfonyl group, and a hexanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid typically involves multiple steps, including the introduction of the amino group, the sulfonylation of the nitrophenyl group, and the formation of the hexanoic acid backbone. Common synthetic routes may include:
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Sulfonylation: Reaction of the nitrophenyl group with sulfonyl chlorides under basic conditions.
Hexanoic Acid Formation: Formation of the hexanoic acid backbone through esterification and subsequent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidized Derivatives: Various nitro and nitroso compounds.
Reduced Derivatives: Amino derivatives.
Substituted Derivatives: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to modulation of biochemical pathways. The nitrophenyl sulfonyl group plays a crucial role in these interactions, contributing to the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Sulfonamides: Compounds with similar sulfonyl groups, such as benzenesulfonamide derivatives.
Amino Acids: Structurally related to amino acids with similar amino and carboxyl groups.
Uniqueness: (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid is unique due to its combination of an amino group, a nitrophenyl sulfonyl group, and a hexanoic acid backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6S/c13-9(12(16)17)5-3-4-8-14-22(20,21)11-7-2-1-6-10(11)15(18)19/h1-2,6-7,9,14H,3-5,8,13H2,(H,16,17)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCERZLDCMJNFOW-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2916215.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)

![1-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2916221.png)

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide](/img/structure/B2916227.png)


![N-(3-{1-oxa-4-azaspiro[5.5]undecan-4-yl}-3-oxopropyl)prop-2-enamide](/img/structure/B2916230.png)
![4-(diethylsulfamoyl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2916233.png)

